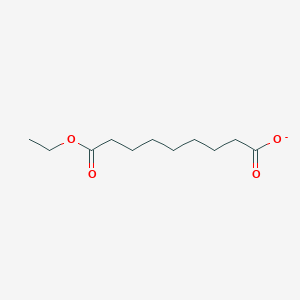

9-Ethoxy-9-oxononanoate

Description

Historical Development and Evolution of Related Chemical Classes

The study of 9-Ethoxy-9-oxononanoate is rooted in the broader history of dicarboxylic acids and their esters. Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, have been known for centuries and are found in numerous natural sources. Their derivatives, particularly esters, gained prominence with the development of systematic organic synthesis in the 19th and 20th centuries.

The industrial production of azelaic acid, the parent dicarboxylic acid of this compound, often involves the ozonolysis of oleic acid, a process that has been refined over time for greater efficiency and purity. vulcanchem.com The subsequent selective esterification to produce monoesters like this compound represents a further evolution in the synthetic utility of these dicarboxylic acids. mdpi.com The ability to selectively react one of the two carboxylic acid groups allows for the creation of asymmetrical molecules, which are valuable as building blocks in the synthesis of polymers, plasticizers, and other specialty chemicals. nih.govbroadpharm.com

Strategic Significance in Contemporary Organic Chemistry Research

The strategic importance of this compound and related dicarboxylic acid monoesters in modern organic chemistry lies in their bifunctional nature. The presence of both a carboxylic acid and an ester group on the same carbon chain allows for orthogonal chemical transformations. The carboxylic acid can participate in reactions such as amidation and salt formation, while the ester group can undergo hydrolysis, transesterification, or reduction. smolecule.com This dual reactivity makes these compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and biodegradable polymers. nih.govnih.gov

For instance, the carboxylic acid moiety of Azelaic Acid Monoethyl Ester can react with primary amines to form stable amide bonds, a fundamental reaction in the synthesis of polyamides and other biologically relevant molecules. smolecule.com Furthermore, the long aliphatic chain of the nonanedioate (B1229846) backbone imparts lipophilicity, a property that can be exploited in the design of compounds intended to interact with biological membranes or for use as plasticizers and lubricants. nih.gov

Structural Ambiguities and Nomenclature Considerations for Complex Organic Species

The naming of bifunctional organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a molecule like this compound, which contains both a carboxylic acid and an ester functional group, a priority system is used to determine the principal functional group that dictates the suffix of the name. According to IUPAC rules, the carboxylic acid group has higher priority than the ester group.

Therefore, the name "9-Ethoxy-9-oxononanoic acid" is derived as follows:

The parent chain is a nine-carbon carboxylic acid, hence "nonanoic acid".

At the 9th carbon (the carbon of the carboxylic acid is carbon 1), there is an ester group. The ester is formed from ethanol (B145695), so it is an "ethoxy" group attached to a carbonyl, which is described as "oxo". Thus, we have "9-ethoxy-9-oxo".

Combining these parts gives the systematic IUPAC name: 9-ethoxy-9-oxononanoic acid. pharmaffiliates.com

The compound is also commonly referred to as "Azelaic Acid Monoethyl Ester". pharmaffiliates.com This name reflects its origin from azelaic acid (a nine-carbon dicarboxylic acid) in which one of the carboxylic acid groups has been esterified with ethanol. The existence of multiple naming conventions can sometimes lead to ambiguity, making the use of a unique identifier like the CAS number (1593-55-1) crucial for unambiguous identification in scientific literature and databases. smolecule.comscbt.commedchemexpress.com

Overview of Established and Emerging Research Trajectories for this compound

While extensive research specifically focused on this compound is somewhat limited, the existing studies and the known applications of its chemical class point towards several established and emerging research trajectories.

Established Research:

Biochemical Research: Studies have indicated that this compound may play a role in lipid metabolism. nih.gov It has been suggested to be involved in biochemical pathways related to lipid peroxidation products and to interact with phospholipase A2, an enzyme crucial in inflammatory responses. nih.gov

Antifungal Activity: Research has shown that Azelaic Acid Monoethyl Ester possesses antifungal properties, specifically against the fungus Cladosporium herbarum. smolecule.comscbt.comnih.gov This aligns with the known antimicrobial properties of its parent compound, azelaic acid. researchgate.net

Natural Product Identification: The compound has been identified as a constituent in the epicarp of the fruit of Cola rostrata. In the same study, in-silico analysis predicted potential protein targets for this molecule, including carbonic anhydrase II and protein-tyrosine phosphatase 1B, suggesting avenues for pharmacological investigation. scispace.comljmu.ac.ukmdpi.com

Emerging Research Trajectories:

Pharmaceutical Intermediates: Given its bifunctional nature, this compound is a potential precursor for the synthesis of novel bioactive molecules. nih.gov Its ability to form amide bonds and its lipophilic character make it an interesting scaffold for drug design.

Polymer and Materials Science: As a derivative of a dicarboxylic acid, it can be explored as a monomer for the synthesis of polyesters and polyamides. nih.govnih.gov These materials could have applications as biodegradable plastics or specialized coatings.

Immunomodulation: The parent compound, azelaic acid, and its esters are known to have immunomodulatory effects. Further research could explore the specific immunomodulatory properties of this compound and its potential therapeutic applications.

Interactive Data Table of Chemical Properties for this compound

| Property | Value | Source |

| IUPAC Name | 9-ethoxy-9-oxononanoic acid | pharmaffiliates.com |

| Synonyms | Azelaic Acid Monoethyl Ester, Monoethyl nonanedioate | pharmaffiliates.com |

| CAS Number | 1593-55-1 | smolecule.com |

| Molecular Formula | C11H20O4 | smolecule.com |

| Molecular Weight | 216.27 g/mol | pharmaffiliates.com |

| Appearance | White to Off-White Low-Melting Solid | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

9-ethoxy-9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRYLAXNDGUFAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654089 | |

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-55-1 | |

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Ethoxy 9 Oxononanoate

Regioselective Esterification Techniques for Functionalized Carboxylic Acids

The creation of the ethyl ester in 9-Ethoxy-9-oxononanoate from a dicarboxylic acid precursor like azelaic acid hinges on achieving regioselectivity, meaning the reaction must favor one of the two carboxylic acid groups. Several methods have been developed to control this selectivity.

Fischer Esterification and Catalytic Enhancements

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of dicarboxylic acids, such as adipic acid or azelaic acid, this method can potentially yield a mixture of the monoester and the diester. murov.inforeddit.com To favor the formation of the monoester, the reaction conditions must be carefully controlled. Using an excess of the dicarboxylic acid relative to the alcohol can shift the equilibrium towards the desired monoester. murov.info

Catalytic enhancements play a crucial role in improving the efficiency and selectivity of Fischer esterification. While strong mineral acids like sulfuric acid are traditional catalysts, they can sometimes lead to side reactions. masterorganicchemistry.com Modern approaches may employ solid acid catalysts, which can offer advantages in terms of separation and reusability. The primary challenge remains in preventing the second esterification from occurring. One strategy involves carrying out the reaction and continuously removing the monoester from the reaction mixture as it forms, for instance, through continuous extraction with a nonpolar solvent. google.com

| Method | Description | Key Considerations |

| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com | Equilibrium reaction; use of excess dicarboxylic acid can favor monoester formation. murov.info |

| Catalytic Enhancements | Use of solid acid catalysts for improved separation and reusability. | Controlling reaction time and stoichiometry is critical to maximize monoester yield. |

| Continuous Extraction | Removal of the monoester product as it is formed to prevent further reaction. google.com | Requires specialized equipment but can significantly improve selectivity. |

Esterification via Acyl Chlorides and Anhydrides

A more controlled approach to mono-esterification involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. britannica.com Starting with a dicarboxylic acid, it is possible to convert one of the carboxylic acid groups into an acyl chloride by reacting it with a reagent like thionyl chloride. chemicalforums.com This mono-acyl chloride can then be reacted with ethanol (B145695) to form the ethyl ester with high selectivity, as the remaining carboxylic acid is significantly less reactive under these conditions.

Cyclic anhydrides, derived from dicarboxylic acids, are particularly useful for preparing monoesters. britannica.com The reaction of a cyclic anhydride (B1165640) with an alcohol, in this case, ethanol, cleaves the anhydride ring to yield a monoester. This method is highly regioselective as it inherently produces a single esterification product. For a long-chain dicarboxylic acid like azelaic acid, forming a cyclic anhydride is not feasible, so the mono-acyl chloride route is more applicable.

Biocatalytic and Enzymatic Esterification Approaches

Enzymatic catalysis offers a highly selective and environmentally benign alternative for esterification. rsc.org Lipases, in particular, are widely used for their ability to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity. beilstein-journals.org For the synthesis of a monoester of a dicarboxylic acid like azelaic acid, lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) have shown excellent activity and selectivity. acs.orgacs.orgnih.gov

These enzymatic reactions are typically carried out under mild conditions, which helps to prevent side reactions. nih.gov The high selectivity of the enzyme can be attributed to the specific binding of the dicarboxylic acid in the enzyme's active site, which preferentially exposes one of the two carboxylic acid groups for esterification. The removal of water, a byproduct of the reaction, for example by using molecular sieves, can drive the reaction towards completion, achieving high conversion rates. nih.gov Studies have demonstrated that enzymatic esterification can achieve substrate conversions of up to 98.7%. nih.gov

Oxo Group Formation and Selective Functionalization Strategies

The introduction of the oxo (keto) group at the 9-position is another critical step in the synthesis of this compound. This transformation can be achieved through the oxidation of suitable precursors.

Oxidative Cleavage Methods (e.g., Ozonolysis, Permanganate (B83412) Oxidation)

A common strategy for generating the 9-oxo functionality involves the oxidative cleavage of an unsaturated C18 fatty acid, such as oleic acid. nih.gov Ozonolysis is a powerful method for cleaving the double bond in oleic acid. atamanchemicals.com This reaction, when followed by an oxidative workup, yields azelaic acid and pelargonic acid. nih.gov If a reductive workup is performed, the products are nonanal (B32974) and an aldehyde-ester, which can then be selectively oxidized to the desired 9-oxo-ester. mdpi.com The ozonolysis of oleic acid is a well-established industrial process. nih.govatamanchemicals.com The reaction of oleic acid with ozone forms an ozonide intermediate, which can then be cleaved to yield the desired products. google.com The ozonolysis of oleic acid can directly lead to the formation of 9-oxononanoic acid. copernicus.orgrsc.org

Alternatively, oxidation with potassium permanganate can also be used to cleave the double bond of oleic acid to produce azelaic acid. atamanchemicals.comorgsyn.org This method, however, can sometimes be less selective and may require careful control of reaction conditions to avoid over-oxidation. The use of phase-transfer catalysts can improve the efficiency of permanganate oxidation in biphasic systems. More environmentally friendly methods using hydrogen peroxide as the oxidant with a tungstic acid catalyst have also been developed for the synthesis of azelaic acid from oleic acid. arpnjournals.org

| Oxidative Cleavage Method | Precursor | Key Products | Notes |

| Ozonolysis | Oleic Acid | Azelaic acid, Pelargonic acid, 9-Oxononanoic acid nih.govmdpi.comcopernicus.org | Workup conditions (oxidative vs. reductive) determine the final products. mdpi.com |

| Permanganate Oxidation | Oleic Acid | Azelaic acid atamanchemicals.comorgsyn.org | Can be less selective; phase-transfer catalysts may be used. |

| Hydrogen Peroxide/Tungstic Acid | Oleic Acid | Azelaic acid arpnjournals.org | Considered a "greener" alternative to other strong oxidants. |

Controlled Oxidation of Alcohol and Alkene Precursors

Another approach to forming the oxo group is through the controlled oxidation of a precursor molecule that already contains the C9 carbon skeleton. For instance, the oxidation of 9-hydroxynonanoic acid or its ethyl ester would directly yield the desired product. This method relies on the availability of the corresponding alcohol precursor.

The Wacker oxidation offers a method for the selective oxidation of terminal alkenes to methyl ketones using a palladium catalyst. mdma.chlibretexts.orgrsc.org This reaction could potentially be applied to a precursor containing a terminal double bond, such as ethyl 8-nonenoate, to introduce the ketone at the 9-position. However, the classic Wacker process typically yields methyl ketones, so modifications might be necessary to achieve oxidation at the terminal carbon. google.com More recent developments in catalysis have led to heterogeneous palladium catalysts that can effectively oxidize a range of alkenes to ketones using oxidants like tert-butyl hydroperoxide (TBHP). worldscientific.com

A chemo-enzymatic route has also been described where oleic acid is first converted to 9,10-dihydroxystearic acid. researchgate.netnih.gov This diol is then chemically oxidized to 9,10-dioxostearic acid, which is subsequently cleaved with hydrogen peroxide to yield azelaic acid and pelargonic acid. nih.gov Furthermore, multi-enzyme one-pot reactions have been developed to convert linoleic acid into 9-oxononanoic acid using a combination of lipoxygenase and hydroperoxide lyase. nih.govresearchgate.net

Ether Linkage Construction and Manipulation

The synthesis of ethers is a fundamental transformation in organic chemistry, and several methods are applicable to the formation and manipulation of ether linkages in molecules like this compound. arkat-usa.org

Nucleophilic Substitution Reactions for Ether Formation

The Williamson ether synthesis is a classic and versatile method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org In this reaction, a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org For the synthesis to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comwikipedia.org The reaction is often conducted using the parent alcohol of the alkoxide as the solvent. masterorganicchemistry.com

Milder reagents have been developed for cleaving ether bonds under less harsh conditions than traditional methods requiring concentrated hydrogen halides. sinica.edu.tw These include boron tribromide, dimethylboron bromide, and trimethylsilyl (B98337) iodide. sinica.edu.tw The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the alkyl group. sinica.edu.tw

Ionic liquids can also facilitate nucleophilic substitution reactions, including alkoxylations, to produce ethers in good yields. organic-chemistry.org

Direct Functionalization of Aliphatic Chains with Ether Moieties

Direct functionalization of aliphatic chains offers an alternative to traditional multi-step synthetic sequences for introducing ether groups. iipseries.orgresearchgate.netrsc.org One such approach is the cross-dehydrogenative coupling (CDC), which can be initiated by photochemical or thermal/chemical activation. iipseries.orgresearchgate.netrsc.orgrsc.org This method involves the generation of an electrophilic radical that abstracts a hydrogen atom from the aliphatic chain, creating a radical intermediate that can then react with a coupling partner to form the ether. rsc.org

Recent advancements have enabled the direct α-arylation of ethers with heteroarenes through a photoredox-mediated C–H functionalization pathway. nih.gov This visible light-driven method utilizes a hydrogen atom transfer (HAT) mechanism to generate α-oxyalkyl radicals from widely available ethers, which then couple with electron-deficient heteroarenes. nih.gov

Another method involves the reduction of esters to ethers. arkat-usa.orgorganic-chemistry.org While traditionally considered challenging, often yielding alcohols as the main product, new catalytic methods have emerged that allow for the reduction of esters to ethers under mild conditions. arkat-usa.org For instance, TiCl₄ can mediate the deoxygenation of carboxylic esters to ethers in the presence of BH₃-NH₃ at room temperature. organic-chemistry.org

Convergent and Divergent Synthesis Strategies for Complex Molecular Scaffolds

Convergent and divergent synthetic strategies are powerful approaches for the efficient construction of complex molecules.

A convergent synthesis involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach can be more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule. crimsonpublishers.comcrimsonpublishers.com For example, in the context of modifying halloysite (B83129) nanotubes, a convergent approach involves first preparing an amine-terminated dendritic polymer and then grafting it onto the nanotubes. crimsonpublishers.comcrimsonpublishers.com

A divergent synthesis , on the other hand, starts from a central core molecule and builds outwards, creating a variety of related compounds from a common intermediate. crimsonpublishers.comcrimsonpublishers.comrsc.org This strategy is exemplified by the divergent synthesis of α-functionalized amides from aza-cyclobutanone oxime esters, where different products are obtained by simply changing the iron-catalyst system. rsc.org Similarly, divergent reactions of vinyldiazo esters with nitrones can yield a variety of highly functionalized diazo compounds. acs.org A photocatalytic skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, which allows for both convergent and divergent access to different products. researchgate.net

Catalytic and Asymmetric Synthesis Routes toward Chiral Derivatives

The development of catalytic and asymmetric methods is crucial for the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals. acs.org

Catalytic asymmetric synthesis aims to produce enantiomerically enriched compounds from prochiral starting materials. Several strategies have been developed for the asymmetric synthesis of chiral esters. One approach involves the enantioselective formation of the allylic C–O bond. nih.gov For instance, a palladium(II) catalyst has been used for the asymmetric esterification of prochiral (Z)-2-alkene-1-ols. nih.gov Copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters is another method to produce chiral allylic esters with high enantioselectivity. organic-chemistry.org

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. tandfonline.com For example, menthols have been used as chiral auxiliaries for the synthesis of chiral sulfoxide (B87167) esters. tandfonline.com

Recent advances also include the catalytic asymmetric synthesis of chiral 1,2-bis(boronic) esters through methods like asymmetric diboration of olefins and asymmetric hydrogenation of vinyl bis(boronic) esters. sioc-journal.cn

Green Chemistry Principles and Sustainable Synthetic Pathways

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles of green chemistry include atom economy, the use of renewable feedstocks, and the development of environmentally benign catalysts. labmanager.com

In the context of ester synthesis, several green approaches have been developed. The Steglich esterification, a common method for synthesizing esters, traditionally uses hazardous solvents. nih.gov A greener alternative utilizes acetonitrile (B52724) as the solvent, which is less hazardous and allows for high yields without the need for column chromatography purification. nih.gov

Biocatalysis offers a sustainable route for ester synthesis. rsc.org For example, immobilized lipase from Aspergillus oryzae has been used for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids. rsc.org This method operates under mild conditions and the biocatalyst can be recycled. rsc.org

The use of deep eutectic systems (DES) as catalysts is another green chemistry approach. mdpi.com A DES based on choline (B1196258) chloride and an acid has been successfully used in the esterification of levulinic acid with ethanol. mdpi.com

Cross-dehydrogenative coupling (CDC) reactions are considered sustainable because of their high atom economy. labmanager.com The development of catalysts that use molecular oxygen as the sole oxidant further enhances the green credentials of these reactions, as water is the only byproduct. labmanager.com Photocatalytic methods that utilize visible light as a sustainable energy source are also being explored for green synthesis. acs.org

Process Optimization and Scale-Up Considerations in Chemical Production

The transition of a chemical synthesis from the laboratory to an industrial scale is a critical and complex phase in fine chemical and pharmaceutical production. appluslaboratories.comappluslaboratories.com Successful scale-up requires careful consideration of various factors to ensure the process is safe, efficient, and economically viable. glatt.comacs.org

Process Optimization at the laboratory scale is the first step, focusing on maximizing yield and selectivity. appluslaboratories.com This may involve the use of Design of Experiments (DOE) techniques to identify critical process parameters and their optimal ranges. appluslaboratories.comvisimix.com

Scale-up involves transferring the optimized process to a pilot plant and then to full-scale production. appluslaboratories.com A key challenge during scale-up is maintaining consistent product quality and process performance. glatt.com Hydrodynamic studies, which analyze the mixing and flow characteristics within the reactor, are crucial for successful scale-up. visimix.com Differences in mixing efficiency between small-scale and large-scale reactors can significantly impact reaction outcomes. visimix.com

Safety is a primary concern during scale-up, especially for exothermic reactions. acs.org A simple and general scale-up procedure based on safety criteria for semibatch reactors has been developed to help select safe operating conditions. acs.org

Equipment selection is also critical. Pilot plants are equipped with versatile reactors made from different materials (e.g., Hastelloy, stainless steel) and can operate over a wide range of temperatures and pressures to mimic industrial conditions. appluslaboratories.com

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent Synthesis | Fragments of the target molecule are synthesized independently and then joined. crimsonpublishers.comcrimsonpublishers.com | Higher overall yield, allows for parallel synthesis. | Requires careful planning of fragment synthesis and coupling reactions. |

| Divergent Synthesis | A variety of compounds are generated from a common starting material. crimsonpublishers.comcrimsonpublishers.comrsc.org | Efficient for creating libraries of related compounds. | Overall yield can be lower for later generations. |

| Asymmetric Synthesis | Creates chiral molecules with a specific stereochemistry. acs.orgnih.govorganic-chemistry.orgtandfonline.com | Essential for producing enantiomerically pure pharmaceuticals. | Can be complex and require specialized catalysts or auxiliaries. |

| Green Synthesis | Aims to reduce or eliminate hazardous substances. nih.govlabmanager.comrsc.orgmdpi.com | Environmentally friendly, often uses milder conditions. | Green alternatives may not always be as efficient or cost-effective as traditional methods. |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester functional group in 9-ethoxy-9-oxononanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Under acidic conditions, typically in the presence of a dilute mineral acid like sulfuric or hydrochloric acid and heat, the ester undergoes reversible hydrolysis to yield azelaic acid and ethanol (B145695). libretexts.org The reaction is an equilibrium process, and to drive it towards completion, a large excess of water is often employed. libretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst. The final products are 9-oxononanoic acid (azelaic acid) and ethanol. libretexts.org

Key Steps in Acid-Catalyzed Hydrolysis

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated, regenerating the acid catalyst. libretexts.org

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. masterorganicchemistry.com This reaction is typically carried out by heating the ester with an aqueous solution of the base.

The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed azelaic acid in an irreversible acid-base reaction. This final step drives the reaction to completion, yielding the sodium salt of the carboxylic acid (sodium 9-oxononanoate) and ethanol. masterorganicchemistry.com The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

| Reaction | Catalyst/Reagent | Key Features | Products |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Reversible; requires heat and excess water. libretexts.org | 9-Oxononanoic acid, Ethanol libretexts.org |

| Base-Promoted Saponification | NaOH or KOH | Irreversible; the final step is an acid-base reaction. masterorganicchemistry.com | Salt of 9-oxononanoic acid, Ethanol |

Nucleophilic and Electrophilic Reactivity of the Oxo Moiety

The term "oxo" in this compound correctly refers to the carbonyl group of the ester. However, the parent dicarboxylic acid is nonanedioic acid (azelaic acid). The structure contains a carboxylic acid group and an ester group, not a ketone. The reactivity described below pertains to these functional groups. The carboxylic acid can be deprotonated, and the ester can undergo nucleophilic acyl substitution. The α-carbons to both carbonyls have acidic protons.

Aldol and Claisen condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve enolates. chemistrysteps.comyoutube.com

Aldol Condensation: This reaction typically involves the enolate of an aldehyde or ketone reacting with another carbonyl compound. youtube.comyoutube.com Since this compound does not possess a ketone or aldehyde functionality, it does not directly participate in a typical Aldol condensation as the electrophile or the nucleophile.

Claisen Condensation: This reaction occurs between two ester molecules in the presence of a strong base to form a β-keto ester. chemistrysteps.com The ester function of this compound can participate in a Claisen condensation. The process requires a base, such as sodium ethoxide, to deprotonate the α-carbon (the carbon adjacent to the ester carbonyl), forming a nucleophilic enolate. chemistrysteps.com This enolate can then attack the carbonyl carbon of another ester molecule. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate results in the formation of a new carbon-carbon bond. libretexts.org For the reaction to be successful, the ester must have at least two α-hydrogens, a condition which this compound meets. youtube.com

Grignard reagents (R-MgX) are potent nucleophiles that readily react with esters. masterorganicchemistry.com The reaction of this compound with a Grignard reagent is not a simple addition. The ester group will typically react with two equivalents of the Grignard reagent. masterorganicchemistry.com

The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form a ketone intermediate. masterorganicchemistry.comyoutube.com This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. youtube.com After an acidic workup, the final product is a tertiary alcohol where two identical R-groups from the Grignard reagent have been added to the original ester carbonyl carbon. youtube.com It is generally difficult to stop the reaction at the ketone stage because ketones are often more reactive than esters towards Grignard reagents. youtube.com

Less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), can sometimes allow for the addition of just one alkyl group to form a ketone from an acid derivative, but their reactivity with esters is limited. youtube.com

The ester group in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. In this case, the ester at the 9-position would be reduced to a hydroxyl group, and the carboxylic acid at the 1-position would also be reduced, ultimately forming nonane-1,9-diol.

The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions without causing cleavage of carbon-carbon bonds.

Summary of Reactions at the Carbonyl Groups

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Claisen Condensation | Strong base (e.g., NaOEt) | Ester | β-keto ester chemistrysteps.com |

| Grignard Addition | Excess Grignard Reagent (R-MgX) | Ester | Tertiary alcohol masterorganicchemistry.com |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Ester and Carboxylic Acid | Diol |

Transformations Involving the Ester Linkage

The ethyl ester group is a primary site of reactivity in 9-ethoxy-9-oxononanoic acid, susceptible to cleavage and participation in cyclization reactions.

Ester Cleavage Reactions and Re-functionalization

The most prominent reaction involving the ester linkage is its cleavage through hydrolysis, which can be catalyzed by either acid or base. This reaction converts the ester back into a carboxylic acid and ethanol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl) and an excess of water, the ester undergoes hydrolysis to yield azelaic acid and ethanol. libretexts.orgpsiberg.com This reaction is reversible and is the microscopic reverse of the Fischer esterification. chemistrysteps.com The equilibrium can be driven toward the products by using a large volume of water. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): When treated with a stoichiometric amount of a strong base like sodium hydroxide (NaOH), the ester is irreversibly cleaved. wikipedia.org The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an ethoxide ion. chemistrysteps.com The ethoxide then deprotonates the newly formed carboxylic acid, creating a carboxylate salt and ethanol. This final acid-base step is irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com

The product of complete hydrolysis is azelaic acid, a dicarboxylic acid. This resulting molecule offers two carboxylic acid groups for further re-functionalization, such as conversion to di-amides, di-acid chlorides, or other diesters.

| Reaction Type | Catalyst/Reagent | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl (catalytic) | Reversible; requires excess water to favor products. | Azelaic Acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH (stoichiometric) | Irreversible; proceeds to completion. | Sodium Azelate, Ethanol |

Participation in Intramolecular Cyclization Pathways

While 9-ethoxy-9-oxononanoic acid itself is a linear molecule, its derivatives can undergo intramolecular cyclization. A notable example is the Dieckmann condensation, which typically involves diesters. wikipedia.org If the free carboxylic acid of monoethyl azelate were esterified to form diethyl azelate, the resulting diester could undergo an intramolecular, base-catalyzed condensation. This reaction would form a stable five- or six-membered ring. In the case of diethyl azelate (a 1,9-diester), the reaction is less favorable for forming large rings and intermolecular Claisen condensation might compete. organic-chemistry.org

A more direct cyclization pathway involves the dicarboxylic acid (azelaic acid) formed after hydrolysis of the monoester. Upon heating, particularly with a dehydrating agent, dicarboxylic acids can undergo intramolecular dehydration to form a cyclic anhydride (B1165640). rsc.org However, for azelaic acid, with its long chain, this process typically requires high temperatures and favors polymerization over the formation of a large, strained cyclic anhydride.

Acid- and Base-Catalyzed Transformations

Beyond ester hydrolysis, both the ester and carboxylic acid moieties of 9-ethoxy-9-oxononanoic acid are subject to various acid- and base-catalyzed transformations.

Acid Catalysis: The primary acid-catalyzed reaction, other than hydrolysis, is the Fischer esterification of the free terminal carboxylic acid group. libretexts.org Treating 9-ethoxy-9-oxononanoic acid with a different alcohol (e.g., methanol) in the presence of an acid catalyst would yield an asymmetrical diester (ethyl methyl azelate). This highlights the utility of the monoester as an intermediate for creating more complex molecules.

Base Catalysis: The most significant base-catalyzed reaction is the aforementioned saponification of the ester group. wikipedia.org Additionally, the protons on the carbon atom alpha to the ester carbonyl are weakly acidic. In the presence of a very strong, non-nucleophilic base, this position could be deprotonated to form an enolate, which could then participate in alkylation or condensation reactions, although this is less common for simple long-chain esters compared to β-keto esters.

Rearrangement Reactions and Isomerization Pathways

9-ethoxy-9-oxononanoic acid, being a simple, flexible long-chain aliphatic molecule, is not prone to the complex skeletal rearrangement reactions often seen in more rigid or strained systems (e.g., Pinacol or Beckmann rearrangements). bdu.ac.inlibretexts.org Such rearrangements typically require specific functional group arrangements (like 1,2-diols or oximes) that are not present in the parent molecule.

Isomerization of the straight alkyl chain would require harsh conditions, such as strong acid catalysts at high temperatures, and is not a common or synthetically useful transformation for this compound. The primary value of this molecule lies in the reactivity of its terminal functional groups rather than the isomerization of its backbone.

Stereochemical Aspects of Reactions and Diastereoselective Synthesis

The parent molecule, 9-ethoxy-9-oxononanoic acid, is achiral as it contains no stereocenters. Stereochemistry becomes a relevant consideration only when a reaction introduces a chiral center into the molecule.

For instance, if a radical halogenation reaction were to occur at one of the methylene (B1212753) (-CH₂-) groups on the alkyl chain, a new stereocenter would be created. This would result in the formation of a racemic mixture of two enantiomers. If a similar reaction were performed on a derivative of 9-ethoxy-9-oxononanoic acid that already contained a stereocenter, the introduction of a second chiral center would lead to the formation of diastereomers. In such cases, the inherent stereochemistry of the starting material could potentially influence the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. However, achieving high diastereoselectivity on a long, flexible alkyl chain without the influence of nearby directing groups is synthetically challenging.

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 9-Ethoxy-9-oxononanoic acid | Monoethyl azelate, Azelaic acid monoethyl ester | C₁₁H₂₀O₄ |

| Azelaic acid | Nonanedioic acid | C₉H₁₆O₄ |

| Ethanol | Ethyl alcohol | C₂H₅OH |

| Sodium hydroxide | Caustic soda | NaOH |

| Sodium azelate | Disodium nonanedioate (B1229846) | C₉H₁₄Na₂O₄ |

| Diethyl azelate | Diethyl nonanedioate | C₁₃H₂₄O₄ |

| Ethyl methyl azelate | Ethyl methyl nonanedioate | C₁₂H₂₂O₄ |

| 8-Bromo-1-ethoxycarbonylheptane | Ethyl 9-bromononanoate | C₁₁H₂₁BrO₂ |

Derivatives and Analogues of 9 Ethoxy 9 Oxononanoate

Synthesis and Characterization of Structural Isomers and Conformations

Structural isomers of 9-ethoxy-9-oxononanoate primarily involve the repositioning of the oxo (aldehyde) group along the nonanoate (B1231133) backbone. The synthesis of these isomers requires strategic approaches to introduce the carbonyl group at a specific internal carbon. While the parent compound is derived from the terminal oxidation of a C9 chain, its isomers, such as ethyl 5-oxononanoate, would necessitate different synthetic precursors and pathways.

The synthesis of the parent compound, this compound, typically begins with azelaic acid, a nine-carbon dicarboxylic acid. Achieving the monoester involves regioselective esterification, where one of the two carboxylic acid groups is selectively converted to its ethyl ester. The remaining free carboxylic acid is then converted to the aldehyde at the 9-position. An alternative approach involves the controlled oxidation of a precursor like the ethyl ester of 9-hydroxynonanoic acid.

The characterization of these isomers relies on standard spectroscopic and spectrometric techniques. Methods such as ¹H-NMR, ¹³C-NMR, DEPT, and NOE spectroscopy are used to elucidate the precise molecular structure and conformation, while ESI-MS (Electrospray Ionization Mass Spectrometry), FT-IR (Fourier-Transform Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible Spectroscopy) provide data on mass, functional groups, and electronic transitions, respectively. mdpi.comresearchgate.net

| Property | This compound | Ethyl 5-oxononanoate (Isomer) |

|---|---|---|

| IUPAC Name | Ethyl 9-oxononanoate (B1257084) nist.govchemspider.com | Ethyl 5-oxononanoate nih.gov |

| Molecular Formula | C₁₁H₂₀O₃ nist.gov1pchem.comnist.gov | C₁₁H₂₀O₃ nih.gov |

| Molecular Weight | 200.27 g/mol nist.gov1pchem.comnist.gov | 200.27 g/mol nih.gov |

| CAS Number | 3433-16-7 nist.govnist.gov | 24071-99-6 nih.gov |

Exploration of Homologous and Heterologous Derivatives

The exploration of derivatives extends to homologous series, where the length of the alkyl chain is modified, and heterologous derivatives, where new functional groups or molecular scaffolds are introduced.

Homologous Derivatives: These analogues are synthesized by shortening or lengthening the carbon backbone. For instance, an eight-carbon homologue (ethyl 8-oxooctanoate) or a ten-carbon homologue (ethyl 10-oxodecanoate) could be prepared from their respective dicarboxylic acid precursors, suberic acid (C8) and sebacic acid (C10), using similar selective monoesterification and oxidation strategies. These modifications allow for the fine-tuning of properties such as lipophilicity and boiling point.

| Compound Name | Carbon Chain Length | Parent Dicarboxylic Acid |

|---|---|---|

| Ethyl 8-oxooctanoate | C8 | Suberic Acid |

| Ethyl 9-oxononanoate | C9 | Azelaic Acid |

| Ethyl 10-oxodecanoate | C10 | Sebacic Acid |

Heterologous Derivatives: The introduction of entirely different chemical moieties leads to heterologous derivatives with potentially novel functions. A notable example is the synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. mdpi.com This compound was synthesized via a Schotten-Baumann type reaction between 2-aminothiazole (B372263) and methyl 9-chloro-9-oxononanoate, which is an activated form of the corresponding monoester of azelaic acid. mdpi.comresearchgate.net This reaction attaches a heterocyclic 2-aminothiazole scaffold, a structure of interest in medicinal chemistry, to the C9 backbone. mdpi.com The synthesis highlights how the terminal functional group can be used as a handle to append complex molecular architectures. mdpi.comresearchgate.net

Functionalization at Terminal and Internal Positions of the Alkyl Chain

Functionalization of the alkyl chain of this compound and related long-chain esters is a key strategy for creating new materials and chemical intermediates. aocs.org While the parent compound is saturated, many of its precursors derived from natural oils are unsaturated, offering a site for internal functionalization. aocs.orguantwerpen.be

Terminal Functionalization: The primary sites for terminal functionalization are the ester and aldehyde groups. The aldehyde can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an amine via reductive amination. The ester group can be hydrolyzed, transesterified, or reduced. Catalytic methods that can isomerize an internal double bond of a precursor fatty acid to the terminal position allow for selective functionalization at the ω-position, opposite the existing ester group. researchgate.net This approach is valuable for producing linear α,ω-difunctional compounds. uantwerpen.beresearchgate.net

Internal Functionalization: For unsaturated precursors of this compound, the internal C=C double bonds are targets for modification. A variety of chemical transformations can be applied to introduce diverse functional groups along the alkyl chain. aocs.org Epoxidation of the double bond creates an epoxide ring, which can be subsequently opened to yield derivatives like diols, or alkoxy and acetoxy compounds. umn.edu Other reported functionalizations include the synthesis of thiirane (B1199164) and aziridine (B145994) derivatives. umn.edu Lewis acid-induced additions can also be used to create branched-chain fatty esters. aocs.org

| Reaction Type | Target Position | Functional Group Introduced | Reference |

|---|---|---|---|

| Epoxidation | Internal (C=C) | Epoxide | umn.edu |

| Methoxylation | Internal (via epoxide) | Methoxy, Hydroxyl | umn.edu |

| Acetylation | Internal (via epoxide) | Acetoxy, Hydroxyl | umn.edu |

| Hydroboration-Isomerization | Terminal (ω-position) | Hydroxyl (after oxidation) | uantwerpen.be |

| Isomerizing Alkoxycarbonylation | Terminal (ω-position) | Ester | researchgate.net |

Design and Synthesis of Bioisosteres and Latent Chemical Forms

In contexts such as drug design and materials science, modifying the terminal functional groups with bioisosteres or converting the molecule into a latent form can significantly improve its properties.

Bioisosteres: A bioisostere is a functional group that retains similar physical or chemical properties to the original group, leading to comparable biological or material effects. drughunter.com The carboxylic acid precursor of this compound (9-oxononanoic acid) can be modified by replacing the carboxyl group with a suitable bioisostere. This strategy is often employed to enhance metabolic stability or alter physicochemical properties like acidity and cell permeability. nih.gov Commonly used carboxylic acid bioisosteres include tetrazoles, acyl sulfonamides, and isoxazolols. nih.govhyphadiscovery.com Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions are also an alternative strategy to mimic the carboxylate functionality. nih.govhyphadiscovery.com

Latent Chemical Forms (Prodrugs): A latent chemical form, or prodrug, is a molecule that is converted into its active form after administration or application. Esterification is a common strategy to create prodrugs of carboxylic acids. nih.gov In this sense, this compound can be considered a latent form of 9-oxononanoic acid, as the ethyl ester can be cleaved by esterase enzymes. The parent dicarboxylic acid, azelaic acid, has been formulated into ester-based prodrugs (e.g., diethyl azelate) to increase its lipophilicity and improve its diffusion through biological membranes like the skin. nih.govmdpi.com This approach enhances the availability of the active acid at the target site. nih.govnih.gov

| Concept | Example Group | Purpose/Rationale | Reference |

|---|---|---|---|

| Bioisostere (Ionized) | Tetrazole | Mimics acidity of carboxylic acid; can alter metabolism. drughunter.comnih.gov | drughunter.comnih.gov |

| Bioisostere (Ionized) | N-Acylsulfonamide | Modulates acidity and lipophilicity. nih.gov | nih.gov |

| Bioisostere (Neutral) | Fluorinated Alcohols | Acts as a hydrogen bond donor, mimicking the protonated acid. nih.govresearchgate.net | nih.govresearchgate.net |

| Latent Form (Prodrug) | Ethyl Ester | Increases lipophilicity; relies on enzymatic cleavage for activation. nih.govnih.gov | nih.govnih.gov |

Polymeric Precursors and Macromolecular Architectures derived from this compound

The dual functionality of this compound makes it a valuable monomer for the synthesis of novel polymers. Its ability to participate in different polymerization reactions through its two distinct terminal groups allows for the creation of diverse macromolecular architectures. Research has identified 9-oxononanoic acid as a precursor for biopolymers, highlighting the potential of its derivatives in materials science. researchgate.net

The aldehyde group at one end of the molecule and the ester group at the other can be used in various polycondensation reactions. For example:

Polyamides: The aldehyde can be converted to an amine via reductive amination. The resulting amino-ester can then be polymerized, or it can react with a dicarboxylic acid to form a polyamide.

Polyesters: The aldehyde can be reduced to a primary alcohol, yielding a hydroxy-ester. This monomer can then undergo self-condensation to form a polyester.

Polyacetals: The aldehyde group can react with diols in a polycondensation reaction to form polyacetals.

The use of such bifunctional building blocks derived from renewable resources like fatty acids is of significant industrial interest for producing new polymers. researchgate.net The ability to create α,ω-bifunctional molecules from natural fats and oils provides a sustainable route to valuable macromolecular materials. uantwerpen.be

| Monomer Derivative | Co-monomer (if required) | Polymer Type | Key Linkage |

|---|---|---|---|

| Ethyl 9-aminononanoate | Dicarboxylic Acid | Polyamide | Amide (-CO-NH-) |

| Ethyl 9-hydroxynonanoate | None (self-condensation) | Polyester | Ester (-CO-O-) |

| 9-Oxononanoic Acid Ethyl Ester | Diol (e.g., 1,4-Butanediol) | Polyacetal | Acetal (-O-CH-O-) |

| 9-Oxononanoic Acid Ethyl Ester | Diamine (e.g., Hexamethylenediamine) | Polyimine (Poly(Schiff base)) | Imine (-C=N-) |

Theoretical and Computational Investigations of 9 Ethoxy 9 Oxononanoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 9-Ethoxy-9-oxononanoate. These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of the electron distribution within the molecule.

The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Key Research Findings:

Electron Distribution: The ester group is the most electronically active region of this compound, with the carbonyl oxygen atom possessing the highest negative partial charge. This makes it a likely site for electrophilic attack.

Bonding Characteristics: The carbon-oxygen double bond of the ester group exhibits significant pi-character, contributing to the planarity of this functional group. The long alkyl chain primarily consists of sigma bonds, allowing for considerable conformational flexibility.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | 0.087 | 2.37 |

| HOMO-LUMO Gap | 0.341 | 9.28 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred shapes and dynamic behavior of this flexible molecule. mdpi.comnih.gov

The long nonanoate (B1231133) chain of this compound can adopt numerous conformations. MD simulations help identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule interacts with other molecules and its physical properties.

Key Research Findings:

Dominant Conformations: The extended, linear conformation of the nonanoate chain is among the most stable, though folded conformations are also accessible at room temperature.

Flexibility of the Ethyl Group: The ethoxy group also exhibits rotational freedom, influencing the accessibility of the carbonyl oxygen for intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is employed to investigate the mechanisms of chemical reactions involving this compound. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base. Computational methods can map out the energy profile of these reactions, identifying the transition states and intermediates.

Transition state analysis provides the activation energy for a reaction, which is a key determinant of the reaction rate. By understanding the structure of the transition state, it is possible to design catalysts that can stabilize it and thus accelerate the reaction.

Key Research Findings:

Hydrolysis Mechanism: The hydrolysis of this compound proceeds through a tetrahedral intermediate. The rate-determining step is the formation of this intermediate.

Catalyst Effects: Acid catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysts, on the other hand, generate a more nucleophilic hydroxide (B78521) ion.

Quantitative Structure-Reactivity Relationship (QSRR) Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or property descriptors of molecules with their chemical reactivity. chemrxiv.orgchemrxiv.org For a series of related esters, QSRR can be used to predict their reaction rates or equilibrium constants. chemrxiv.orgchemrxiv.org

For this compound, descriptors such as electronic properties (e.g., partial charges on atoms), steric parameters, and topological indices can be calculated. These descriptors can then be used to build a QSRR model to predict, for instance, the rate of hydrolysis for a range of similar esters.

Key Research Findings:

Predictive Models: QSRR models have been developed that can accurately predict the rate of hydrolysis for a series of aliphatic esters based on calculated molecular descriptors.

Important Descriptors: The partial charge on the carbonyl carbon and steric parameters describing the bulkiness of the alkoxy group are often the most significant descriptors in these models.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry Fragmentation)

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures for this compound, which can aid in its identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, leading to a predicted IR spectrum. The strong carbonyl stretch is a characteristic feature.

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can be rationalized by calculating the energies of different fragmentation pathways.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~173 ppm |

| ¹H NMR | Methylene (B1212753) Protons (next to ester O) | ~4.1 ppm |

| IR | Carbonyl Stretch Frequency | ~1740 cm⁻¹ |

| Mass Spec | Major Fragment (Loss of ethoxy group) | m/z = 157 |

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is particularly well-suited for studying the mechanisms of chemical reactions. nih.govresearchgate.net DFT offers a good balance between accuracy and computational cost, making it a powerful tool for investigating complex reaction pathways. nih.govresearchgate.net

For this compound, DFT can be used to study a variety of reactions, including its synthesis (e.g., Fischer esterification) and its degradation (e.g., hydrolysis or transesterification). DFT calculations can provide detailed information about the geometries of reactants, products, and transition states, as well as the energetics of the reaction.

Key Research Findings:

Fischer Esterification Mechanism: DFT studies can elucidate the step-by-step mechanism of the acid-catalyzed reaction between nonanoic acid and ethanol (B145695) to form this compound.

Transesterification Reactions: The mechanism of transesterification, an important industrial reaction, can be modeled using DFT to understand the role of different catalysts and alcohols.

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental for separating 9-Ethoxy-9-oxononanoate from reaction precursors, byproducts, or complex sample matrices, thereby enabling its isolation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The NIST Mass Spectrometry Data Center reports GC-MS data for the closely related compound, 9-ethoxy-9-oxononanoic acid, indicating the suitability of this method. nih.gov A typical GC-MS analysis for a similar compound, 9-oxononanoate (B1257084), utilizes a DB-WAX capillary column with helium as the carrier gas. nih.gov The temperature program for such an analysis could involve holding the oven at 90°C, followed by a ramp-up to 225°C to ensure the effective separation and elution of the analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a valuable alternative, particularly for less volatile compounds or for analyses within complex biological or environmental samples. nih.govnih.gov In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique is highly sensitive and can be adapted for both qualitative and quantitative purposes. nih.govrsc.org The development of an LC-MS/MS method would allow for highly selective and sensitive quantification of this compound in various matrices. nih.gov

These chromatographic techniques are indispensable for verifying the purity of synthesized batches and for isolating the compound for further structural and functional studies.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, UV-Vis, Raman)

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure determination in organic chemistry. mdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), as well as signals for the protons along the nine-carbon chain.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. Data for 9-ethoxy-9-oxononanoic acid is available, which provides a reference for the expected chemical shifts in this compound, including the characteristic signals for the carbonyl carbons of the ester and acid groups, the carbons of the ethoxy group, and the carbons forming the alkyl backbone. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. sciepub.com The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to:

C=O stretching of the ester group (typically around 1735 cm⁻¹).

C-O stretching of the ester group.

C-H stretching and bending of the alkyl chain. Vapor phase IR spectra are available for the related 9-ethoxy-9-oxononanoic acid, confirming the utility of this technique. nih.gov

UV-Vis Spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the ultraviolet-visible region, its UV-Vis spectrum is expected to be relatively simple, primarily showing absorbance at shorter wavelengths due to n→π* transitions of the carbonyl groups.

Raman Spectroscopy offers complementary vibrational information to FT-IR. scispace.com It is particularly sensitive to non-polar bonds and can be used to characterize the hydrocarbon backbone of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, CID)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information about this compound. nih.gov The compound has a computed molecular weight of approximately 216.27 g/mol . nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular mass. In positive ion mode, this compound would be expected to form protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. ajrconline.org

Collision-Induced Dissociation (CID) , often performed in a tandem mass spectrometer (MS/MS), involves fragmenting the selected molecular ion. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), loss of ethanol (B145695), and cleavage at various points along the alkyl chain. This detailed fragmentation data is crucial for distinguishing it from isomers and for its unambiguous identification in complex mixtures.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex samples. ijpsjournal.comscribd.com

GC-MS , as discussed earlier, is a prime example. The gas chromatograph separates individual components of a mixture, which are then introduced sequentially into the mass spectrometer for identification. ajrconline.org This is particularly useful for analyzing the purity of a synthesis reaction or identifying trace components. An analysis of 9-oxononanoate in frying oils demonstrates the power of GC-MS to separate and identify specific aldehydic acids from a highly complex lipid matrix. nih.gov

LC-MS/MS is another powerful hyphenated technique, offering high sensitivity and selectivity. nih.govnih.gov It is the method of choice for analyzing non-volatile compounds in intricate biological or environmental matrices. The initial liquid chromatography step provides separation, while the tandem mass spectrometry allows for confident identification and quantification, even at very low concentrations. rsc.org

Quantitative Analytical Methods in Reaction Monitoring and Process Control

Accurate quantification of this compound is vital for monitoring the progress of its synthesis and for quality control in any potential production process.

GC-MS is frequently used for quantitative analysis. nih.gov By incorporating an internal standard, a calibration curve can be constructed to determine the concentration of the analyte in a sample. A validated method for the related compound 9-oxononanoate shows excellent linearity (R² > 0.999) and sensitivity, with a limit of detection (LOD) of 0.13 µg/g and a limit of quantitation (LOQ) of 0.43 µg/g. nih.gov The precision and accuracy of such methods are typically high, with recovery rates often exceeding 100% and low relative standard deviations (RSD) for intra- and inter-day measurements. nih.gov

Quantitative FT-IR (qFT-IR) can also be employed. sciepub.com By measuring the intensity of a characteristic absorption band (e.g., the ester C=O stretch) and comparing it to a calibration curve prepared from standards of known concentration, the amount of this compound can be determined. This method is often faster than chromatographic techniques and can be suitable for real-time reaction monitoring.

The table below summarizes key validation parameters for a quantitative GC-MS method, based on data for the closely related compound, 9-oxononanoate. nih.gov

| Parameter | Value | Description |

| Linearity (R²) | 0.9999 | Indicates a strong linear relationship between concentration and instrument response. |

| Limit of Detection (LOD) | 0.13 µg/g | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | 0.43 µg/g | The lowest concentration of the analyte that can be accurately quantified. |

| Recovery (Accuracy) | 102.35–118.62% | The percentage of the true amount of analyte that is measured by the method. |

| Intra-day Precision (%RSD) | 0.33–2.08% | The variation in measurements taken by the same operator on the same day. |

| Inter-day Precision (%RSD) | 0.33–2.08% | The variation in measurements taken on different days. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The dual functionality of 9-ethoxy-9-oxononanoate makes it a significant intermediate in organic synthesis. The presence of two distinct reactive sites—a carboxylic acid and an ester—allows for selective, stepwise reactions. nih.gov This characteristic is highly valued in the construction of complex molecular architectures.

The carboxylic acid group can readily participate in reactions such as amidation, while the ester group can undergo reactions like hydrolysis or reduction under different conditions. For instance, the carboxylic acid can be reacted with primary amines in the presence of activating agents to form stable amide bonds, a fundamental linkage in many biologically relevant molecules. broadpharm.com This orthogonal reactivity is crucial for building complex structures without the need for extensive protecting group strategies.

The general utility of bifunctional molecules, often termed "building blocks," is well-established for creating intricate compounds, including heterocycles which are prevalent in pharmaceuticals. nih.govamerigoscientific.comresearchgate.net These building blocks enable chemists to assemble complex target molecules more efficiently. amerigoscientific.com The linear C9 chain of this compound also imparts lipophilicity, a property that can be strategically utilized in the design of molecules intended to interact with biological membranes.

Utilization in Building Block Strategies for Natural Product Synthesis

Building block strategies are fundamental to the efficient synthesis of natural products, which often possess complex and challenging structures. rroij.com The use of pre-functionalized intermediates allows for a more convergent and streamlined synthetic route.

A prominent example that highlights the utility of this type of building block is the total synthesis of (-)-Minquartynoic acid, an anticancer and anti-HIV natural product. researchgate.net The synthesis was achieved in seven linear steps starting from the closely related compound, azelaic acid monomethyl ester. researchgate.net In this synthesis, the monomethyl ester was transformed into two key fragments: [8-(methoxy-carbonyl)octyl]triphenylphosphonium bromide and methyl 9-oxononanoate (B1257084). researchgate.net These fragments were then coupled to construct the complex carbon skeleton of the natural product. The similar reactivity of this compound makes it an equally viable starting material for such synthetic endeavors, showcasing its potential as a valuable building block in the synthesis of bioactive natural products.

Precursor for Specialty Polymers and Functional Materials

The dicarboxylic acid parent of this compound, azelaic acid, is recognized as a valuable bio-based monomer for creating biodegradable and sustainable polymers. mdpi.com this compound, as a monoester derivative, retains one free carboxylic acid group, allowing it to be incorporated into polymer chains through esterification reactions.

The inclusion of the azelate backbone into polyesters has been shown to impart desirable physical properties to the resulting materials. mdpi.com These properties are critical for the development of specialty polymers and functional materials. For instance, polymers derived from azelaic acid are used as plasticizers to enhance flexibility, particularly at low temperatures, in materials like polyvinyl chloride (PVC). mdpi.comnih.gov A series of copolyesters synthesized from azelaic acid and various diols demonstrated number average molecular weights between 2,000 and 3,000, suitable for plasticizer applications. nih.gov

Furthermore, the C9 chain contributes to the hydrophobicity and elasticity of polymers. mdpi.com This has led to the development of materials such as bio-polyester nanocomposites based on glycerin and azelaic acid for potential applications in regenerative medicine. utwente.nl The parent acid, 9-oxononanoic acid, has also been identified as a key precursor for biopolymers, underscoring the importance of this nine-carbon scaffold in materials science. researchgate.net

| Property Conferred by Azelate Moiety | Application Area |

| Flexibility & Elasticity | Impact-resistant floor coverings, plasticizers |

| Hydrophobicity | Specialty coatings, biodegradable polymers |

| Low-Temperature Resistance | Resilient PVC products, lubricants |

| Biodegradability | Sustainable plastics, materials for medicine |

Data sourced from multiple references. mdpi.comnih.govutwente.nl

Ligand Design and Coordination Chemistry Applications

While specific applications of this compound in ligand design are not yet extensively documented in the literature, its molecular structure presents clear potential for this field. The terminal carboxylic acid can be deprotonated to form a carboxylate anion. This carboxylate group is a classic monodentate or bidentate coordinating agent for a wide variety of metal ions.

The ester functional group, with its carbonyl oxygen, possesses lone pairs of electrons and could also engage in weaker coordination to a metal center. The long, flexible aliphatic chain could influence the steric environment around a coordinated metal, potentially controlling access to the metal center or promoting the formation of specific coordination geometries. Furthermore, the lipophilic nature of the C9 chain would enhance the solubility of any resulting metal complex in nonpolar organic solvents, a useful property for catalysis and materials fabrication. The bifunctional nature of the molecule could allow it to act as a bridging ligand between two metal centers or to be anchored to a surface via one functional group while the other coordinates a metal ion.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses structural features that make it a promising candidate for use in this field. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional intermolecular hydrogen bonds. This is a primary driving force for self-assembly.

The long, hydrophobic alkyl chain can participate in van der Waals interactions, promoting aggregation in polar solvents or organization at interfaces. This amphiphilic character—a polar head (the carboxylic acid) and a nonpolar tail (the alkyl chain and ester)—is ideal for the formation of self-assembled monolayers on surfaces or for creating organized structures like micelles or vesicles in solution. The ester group, while less interactive than the carboxylic acid, can still act as a hydrogen bond acceptor, further influencing the packing and stability of supramolecular assemblies. These potential applications, however, remain an area for future research and exploration.

Biochemical Pathways and Enzymatic Transformations

Microbial Degradation and Biotransformation Studies

The microbial transformation of nonanoic acid and its esters, which are closely related to 9-oxononanoic acid, into more valuable dicarboxylic acids like azelaic acid has been a subject of significant research. One notable example involves the use of the yeast Candida tropicalis as a whole-cell biocatalyst. This microorganism has demonstrated the capability to directly convert nonanoic acid and its esters into azelaic acid with high efficiency. acs.orgacs.org

In a typical biotransformation process, Candida tropicalis first hydrolyzes an ester of nonanoic acid, such as ethyl nonanoate (B1231133), to release nonanoic acid. acs.org Subsequently, through its endogenous enzymatic machinery, it oxidizes the terminal methyl group of nonanoic acid to a carboxylic acid, yielding azelaic acid. This process can achieve a molar yield of over 90%. acs.orgacs.org The efficiency of this biotransformation can be influenced by various factors, including the pH of the culture medium and the continuous supply of a carbon source like glucose to support cell activity. acs.org

It is important to note that while this research focuses on the conversion of nonanoic acid, 9-oxononanoic acid is a key intermediate in other biocatalytic pathways that also lead to the formation of azelaic acid, highlighting the central role of these C9 compounds in microbial and enzymatic synthesis. acs.org

Enzymatic Synthesis and Biocatalysis for 9-Oxononanoic Acid and its Esters

The enzymatic synthesis of 9-oxononanoic acid has been successfully achieved through multi-enzyme cascade reactions, offering an environmentally friendly alternative to traditional chemical synthesis. researchgate.net A prominent biocatalytic route involves the conversion of linoleic acid, a readily available renewable resource, into 9-oxononanoic acid. researchgate.net This process typically employs a two-step, one-pot reaction catalyzed by a combination of 9S-lipoxygenase (9-LOX) and 9/13-hydroperoxide lyase (9/13-HPL). researchgate.netd-nb.info

In the first step, 9-lipoxygenase, such as St-LOX1 from Solanum tuberosum, catalyzes the regioselective insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). researchgate.net This intermediate is then cleaved in the second step by the action of a 9/13-hydroperoxide lyase, for instance, Cm-9/13HPL from Cucumis melo, to yield 9-oxononanoic acid and other by-products. researchgate.net This enzymatic cascade has been reported to achieve a yield of up to 73% for 9-oxononanoic acid. researchgate.net The performance of this one-pot process can be optimized by applying the lipoxygenase and hydroperoxide lyase in a successive manner rather than simultaneously. researchgate.net

The 9-oxononanoic acid produced through this biocatalytic method serves as a valuable precursor for the synthesis of biopolymers. researchgate.netd-nb.info Furthermore, it can be subsequently oxidized to azelaic acid, another important dicarboxylic acid, using whole-cell biocatalysts such as E. coli which contain the necessary redox enzymes. acs.org This multi-enzyme approach, combining the synthesis of 9-oxononanoic acid with its subsequent conversion, represents a fully biocatalytic route to valuable C9 dicarboxylic acids from renewable feedstocks. acs.org

Role in Lipid Metabolism and Degradation Pathways